molecular formula C17H17N3O3S B11565344 2-[(2-methylbenzyl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

2-[(2-methylbenzyl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11565344
M. Wt: 343.4 g/mol
InChI Key: UBBLDHFBDMMNCY-VCHYOVAHSA-N
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Description

2-[(2-methylbenzyl)sulfanyl]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfanyl group attached to a 2-methylbenzyl moiety, and an acetohydrazide group linked to a 4-nitrophenylmethylidene moiety, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methylbenzyl)sulfanyl]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process:

    Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 2-methylbenzyl chloride with sodium sulfide to form 2-methylbenzyl sulfide.

    Hydrazide Formation: The 2-methylbenzyl sulfide is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: Finally, the hydrazide is condensed with 4-nitrobenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methylbenzyl)sulfanyl]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted hydrazides.

Scientific Research Applications

2-[(2-methylbenzyl)sulfanyl]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-methylbenzyl)sulfanyl]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfanyl and nitrophenyl groups. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methylbenzyl)sulfanyl]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
  • 2-[(4-methylbenzyl)sulfanyl]-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide
  • 2-[(4-methylbenzyl)sulfanyl]-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide

Uniqueness

2-[(2-methylbenzyl)sulfanyl]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications in research and industry, setting it apart from similar compounds.

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

2-[(2-methylphenyl)methylsulfanyl]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17N3O3S/c1-13-4-2-3-5-15(13)11-24-12-17(21)19-18-10-14-6-8-16(9-7-14)20(22)23/h2-10H,11-12H2,1H3,(H,19,21)/b18-10+

InChI Key

UBBLDHFBDMMNCY-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=CC=C1CSCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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